Cas no 20717-43-5 (Decahydroquinoline, 2-methyl)

Decahydroquinoline, 2-methyl structure
Decahydroquinoline, 2-methyl structure
商品名:Decahydroquinoline, 2-methyl
CAS番号:20717-43-5
MF:C10H19N
メガワット:153.2646
MDL:MFCD20547663
CID:1399585
PubChem ID:524016

Decahydroquinoline, 2-methyl 化学的及び物理的性質

名前と識別子

    • Quinoline, decahydro-2-methyl-
    • Decahydroquinoline, 2-methyl
    • 2-methyldecahydroquinoline
    • FJRLSRUBXMUSOC-UHFFFAOYSA-N
    • Decahydroquinaldine
    • decahydro-quinaldine
    • Decahydro-2-methylquinoline
    • 2-METHYL-DECAHYDROQUINOLINE
    • 2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
    • M3189
    • T72061
    • 20717-43-5
    • EN300-6729058
    • MFCD20547663
    • SCHEMBL4666029
    • quinoline, trans-decahydro-2-methyl-
    • MDL: MFCD20547663
    • インチ: 1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3
    • InChIKey: FJRLSRUBXMUSOC-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C12[H]

計算された属性

  • せいみつぶんしりょう: 153.15187
  • どういたいしつりょう: 153.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • ふってん: 206°C(lit.)
  • PSA: 12.03

Decahydroquinoline, 2-methyl セキュリティ情報

Decahydroquinoline, 2-methyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XT249-200mg
Decahydroquinoline, 2-methyl
20717-43-5 98.0%(T)
200mg
¥546.0 2022-02-28
Enamine
EN300-6729058-0.05g
2-methyl-decahydroquinoline
20717-43-5
0.05g
$419.0 2023-05-31
Enamine
EN300-6729058-0.1g
2-methyl-decahydroquinoline
20717-43-5
0.1g
$439.0 2023-05-31
Enamine
EN300-6729058-10.0g
2-methyl-decahydroquinoline
20717-43-5
10g
$2146.0 2023-05-31
Enamine
EN300-6729058-0.5g
2-methyl-decahydroquinoline
20717-43-5
0.5g
$479.0 2023-05-31
Enamine
EN300-6729058-5.0g
2-methyl-decahydroquinoline
20717-43-5
5g
$1448.0 2023-05-31
Enamine
EN300-6729058-2.5g
2-methyl-decahydroquinoline
20717-43-5
2.5g
$978.0 2023-05-31
abcr
AB550212-5g
2-Methyldecahydroquinoline (mixture of isomers); .
20717-43-5
5g
€615.10 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3189-5g
Decahydroquinoline, 2-methyl
20717-43-5 98.0%(T)
5g
¥3990.0 2024-07-21
abcr
AB550212-1 g
2-Methyldecahydroquinoline (mixture of isomers); .
20717-43-5
1g
€212.60 2023-04-13

Decahydroquinoline, 2-methyl 関連文献

Decahydroquinoline, 2-methylに関する追加情報

Decahydroquinoline, 2-methyl: A Comprehensive Overview

The compound Decahydroquinoline, 2-methyl is a derivative of the well-known quinoline skeleton, with significant structural modifications that set it apart from its parent compound. Known by its CAS registry number 20717-43-5, this molecule has garnered attention in various fields of chemistry and pharmacology due to its unique properties and potential applications.

Decahydroquinoline, 2-methyl belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are characterized by their fused benzene rings. The decahydro prefix indicates that the molecule is fully saturated, meaning all double bonds present in the parent quinoline structure have been hydrogenated. This saturation introduces distinct chemical and physical properties compared to its unsaturated counterpart.

The 2-methyl substitution on the decahydroquinoline ring adds an extra dimension of complexity to the molecule's structure. This methyl group not only alters the electronic environment of the aromatic system but also influences the compound's solubility, reactivity, and biological activity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of drugs derived from similar frameworks.

One of the most compelling aspects of Decahydroquinoline, 2-methyl is its potential applications in medicinal chemistry. Researchers have explored its use as a scaffold for drug development, particularly in the areas of anticancer and anti-inflammatory agents. The molecule's ability to interact with various biological targets, such as enzymes and receptors, makes it a valuable candidate for further investigation.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Decahydroquinoline, 2-methyl and its derivatives. These developments have facilitated access to larger quantities of the compound, enabling extensive research into its properties and applications. For instance, studies have demonstrated its role as a potent inhibitor of specific enzymes involved in inflammatory pathways, suggesting its potential use in developing novel therapies.

Moreover, Decahydroquinoline, 2-methyl has shown promising results in preclinical models of cancer. Its ability to induce apoptosis in cancer cells while sparing healthy tissues highlights its potential as a selective anticancer agent. This dual action—combining anti-inflammatory and anticancer properties—positions the compound as a versatile tool in the arsenal of modern medicine.

Despite these advancements, challenges remain in fully harnessing the potential of Decahydroquinoline, 2-methyl. Issues such as its stability, bioavailability, and toxicity profile need further investigation to ensure its safe and effective use in clinical settings. Ongoing research is focused on optimizing these properties through structural modifications and formulation innovations.

In conclusion, Decahydroquinoline, 2-methyl stands out as a fascinating compound with diverse applications in the fields of chemistry and pharmacology. Its unique structure, combined with its promising biological activity, makes it a subject of intense research interest. As science continues to unravel its potential, this molecule is poised to contribute significantly to the development of next-generation drugs.

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